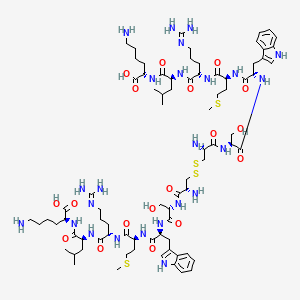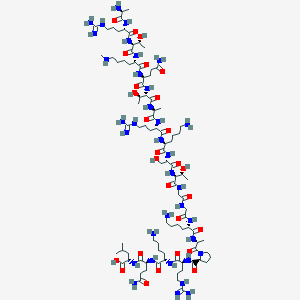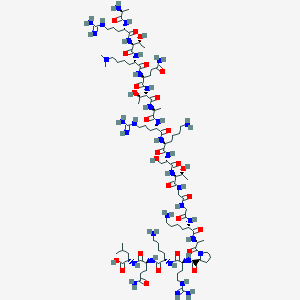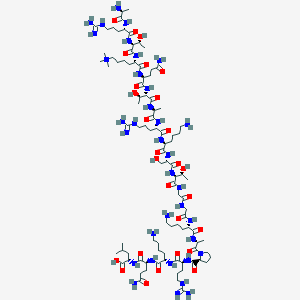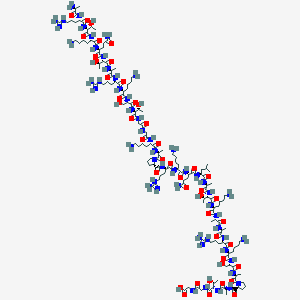
Hm1a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hm1a has been identified from the venom of the spider Heteroscodra maculata. Hm1a has been described as a potent and selective agonist of the voltage-gated sodium channel Nav1.1 with an EC value of 38 nM. Nav1.1 is expressed in the CNS and mutations are associated with several disorders such as epilespy or autism.
科学的研究の応用
HMGB1 as a Key Factor in Immune Response
HMGB1 (High-mobility group box 1) was initially known only as a nuclear factor enhancing transcription. However, it has emerged as a crucial cytokine in mediating responses to infection, injury, and inflammation. This discovery has opened a new field in immunology, focusing on the mechanisms of HMGB1 release, its biological activities, and its pathological effects in various diseases like sepsis, arthritis, and cancer. This has led to the preclinical development of therapies modulating HMGB1 release and activity (Lotze & Tracey, 2005).
HMGB1 in Disease Pathogenesis and Therapeutic Target
HMGB1 has a critical role inside the cell as a DNA chaperone, protector from apoptotic cell death, and outside the cell as a damage-associated molecular pattern molecule (DAMP). This makes it a central figure in various human diseases, including infectious diseases, ischemia, immune disorders, and cancer. The multifaceted functions of HMGB1 have inspired strategies to inhibit its expression, release, and activity for therapeutic purposes (Kang et al., 2014).
HMGB1 in Cancer Research
HMGB1 is closely associated with cancer progression. Its expression enhances cancer progression by acting as a ligand for receptors like RAGE (receptor for advanced glycation end products). Studies have explored HMGB1 secretion mechanisms and their implications for cancer development (Fujii et al., 2009). Additionally, HMGB1 plays a pivotal role in cancer treatment, impacting the repair capacity of cancer cells and influencing pathways through microRNAs, making it a candidate for new therapeutic interventions (Ugrinova & Pasheva, 2017).
HMGB1 in Inflammatory Diseases
Extracellular HMGB1 is a primary mediator in inflammation, with significant roles in the activation of macrophages, upregulation of endothelial adhesion molecules, and mediation of fever and anorexia. Its role in inflammatory diseases has led to the investigation of HMGB1-targeted therapy in preclinical models of inflammation, indicating its potential as a therapeutic target (Wang et al., 2004).
特性
分子式 |
C170H239N47O54S6 |
|---|---|
分子量 |
3997.46 g/mol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



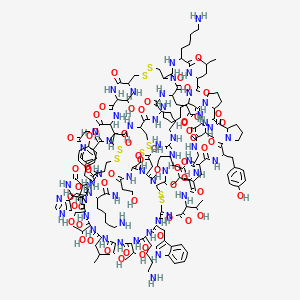
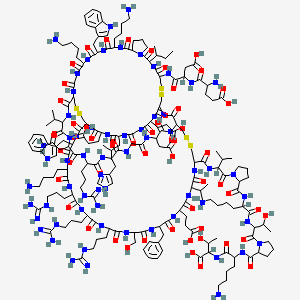
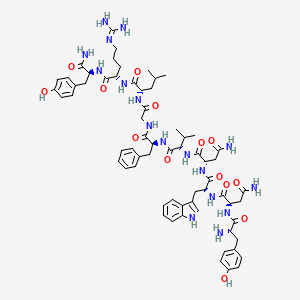
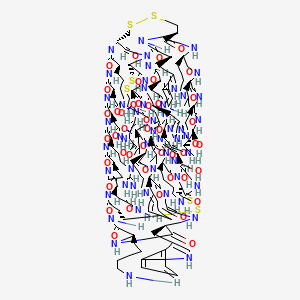
![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)
![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)
